Hydroxyl Linker Differentiation: Target Compound (CAS 2034346-09-1) vs. Des-Hydroxy Analog (CAS 920537-53-7)
The target compound contains a β-hydroxy group on the ethylene linker that is absent in the closest commercially available structural analog, N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS 920537-53-7) . This hydroxyl group introduces a stereogenic center, adds one hydrogen-bond donor (HBD), and increases topological polar surface area (tPSA) by approximately 20 Ų relative to the des-hydroxy comparator [1]. Computational prediction using standard drug-likeness models estimates a AlogP reduction of 0.5–0.8 log units for the target compound versus the des-hydroxy analog, with corresponding aqueous solubility improvement of approximately 2- to 5-fold at pH 7.4 [1]. These differences directly impact membrane permeability, CYP450 metabolic susceptibility, and off-rate kinetics at hydrophobic binding pockets.
| Evidence Dimension | Hydrogen-bond donor count / tPSA / Predicted logP |
|---|---|
| Target Compound Data | Target (CAS 2034346-09-1): 1 HBD (hydroxyl), tPSA ~49–52 Ų, predicted logP ~3.8–4.2 |
| Comparator Or Baseline | Des-hydroxy analog (CAS 920537-53-7): 0 HBD, tPSA ~29 Ų, predicted logP ~4.3–4.8 |
| Quantified Difference | Δ HBD = +1; Δ tPSA ≈ +20 Ų; Δ logP ≈ −0.5 to −0.8 |
| Conditions | Computational prediction (ALOGPS 2.1 / SwissADME); no experimental logP or solubility data publicly available for either compound from non-excluded sources |
Why This Matters
The hydroxyl group differentiates the target compound from its des-hydroxy analog in hydrogen-bonding capacity and polarity, which governs pharmacokinetic partitioning, making blind substitution invalid for any assay dependent on cell permeability or target residence time.
- [1] SwissADME / ALOGPS 2.1. Computational physicochemical property predictions for benzamide derivatives. Swiss Institute of Bioinformatics. View Source
